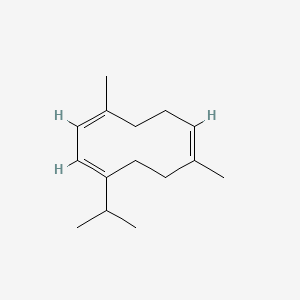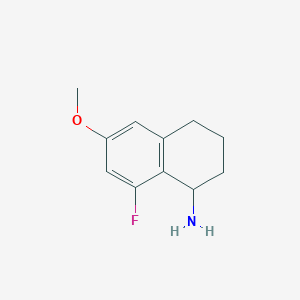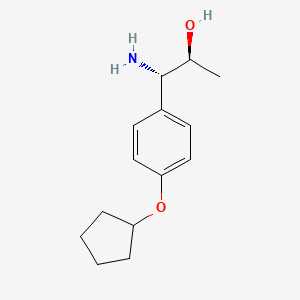![molecular formula C33H39ClN6O6 B13032212 (6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide” is a complex organic molecule that belongs to the class of pyrazino[2,1-c][1,2,4]triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazino[2,1-c][1,2,4]triazine core, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the Pyrazino[2,1-c][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The various substituents, such as the 3-chloro-2-(dimethylamino)benzyl, 2,3-dimethoxybenzyl, 4-hydroxybenzyl, and 2-methyl groups, can be introduced through nucleophilic substitution, electrophilic substitution, and other organic reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific biological activity of the compound. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino[2,1-c][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents.
Benzyl Substituted Compounds: Compounds with similar benzyl substituents but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C33H39ClN6O6 |
|---|---|
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
(6S,9aS)-8-[[3-chloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C33H39ClN6O6/c1-36(2)30-23(9-6-10-25(30)34)18-38-19-28-39(26(32(38)43)16-21-12-14-24(41)15-13-21)29(42)20-37(3)40(28)33(44)35-17-22-8-7-11-27(45-4)31(22)46-5/h6-15,26,28,41H,16-20H2,1-5H3,(H,35,44)/t26-,28-/m0/s1 |
InChI-Schlüssel |
DUHMENYBTZHLEH-XCZPVHLTSA-N |
Isomerische SMILES |
CN1CC(=O)N2[C@@H](N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C |
Kanonische SMILES |
CN1CC(=O)N2C(N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)C2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)



![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)



![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
